

Physical and chemical properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde

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Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-methoxybenzaldehyde
Cat. No.:	B152259

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An In-Depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**, a substituted aromatic aldehyde. The document details its chemical structure, identifiers, and a range of physicochemical properties, both experimental and computed. A plausible synthetic pathway, involving the formylation of 2,4-di-tert-butylphenol followed by O-methylation of the resulting 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, is presented with detailed experimental protocols. To date, no specific biological activities or associations with signaling pathways have been reported in the scientific literature for **3,5-Di-tert-butyl-2-methoxybenzaldehyde** itself. This guide consolidates available data to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

3,5-Di-tert-butyl-2-methoxybenzaldehyde is a disubstituted benzaldehyde with two bulky tert-butyl groups and a methoxy group attached to the aromatic ring.

Table 1: Chemical Identifiers for **3,5-Di-tert-butyl-2-methoxybenzaldehyde**

Identifier	Value
CAS Number	135546-15-5 [1]
Molecular Formula	C ₁₆ H ₂₄ O ₂ [1]
Molecular Weight	248.36 g/mol [1]
IUPAC Name	3,5-di-tert-butyl-2-methoxybenzaldehyde [1]
Synonyms	Benzaldehyde, 3,5-bis(1,1-dimethylethyl)-2-methoxy- [1]

Table 2: Physical and Chemical Properties of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**

Property	Value	Source
Melting Point	33-37 °C	[2]
Boiling Point	128 °C at 0.5 mmHg	[2]
XLogP3	4.7	Computed by PubChem [1]
Hydrogen Bond Donor Count	0	Computed by Cactvs [1]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs [1]
Rotatable Bond Count	3	Computed by Cactvs [1]
Topological Polar Surface Area	26.3 Å ²	Computed by Cactvs [1]
Exact Mass	248.177630004 Da	Computed by PubChem [1]

Synthesis and Experimental Protocols

A plausible and commonly employed synthetic route to **3,5-Di-tert-butyl-2-methoxybenzaldehyde** involves a two-step process. The first step is the formylation of 2,4-di-tert-butylphenol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, which is then followed by the O-methylation of the hydroxyl group.



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Caption: Synthetic workflow for **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Duff Reaction)

This protocol outlines the formylation of 2,4-di-tert-butylphenol to produce 3,5-Di-tert-butyl-2-hydroxybenzaldehyde.

Materials:

- 2,4-Di-tert-butylphenol
- Hexamethylenetetramine
- Glacial acetic acid
- Water
- Isopropanol (for recrystallization)

Procedure:

- In a suitable reaction flask equipped with a stirrer, condenser, and heating mantle, combine 2,4-di-tert-butylphenol (0.1 mole) and hexamethylenetetramine (0.3 mole).
- Add a mixture of glacial acetic acid (166 mL) and water (34 mL) to the flask.
- Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 5 hours.
- After the reflux period, cool the mixture to room temperature.
- Pour the reaction mixture into 500 mL of cold water.

- Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
- The crude product can be purified by recrystallization from isopropanol to yield 3,5-Di-tert-butyl-2-hydroxybenzaldehyde as a crystalline solid.

Step 2: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This protocol describes the methylation of the hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to yield the final product.

Materials:

- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
- Dimethyl sulfate (DMS) or Methyl iodide (MeI)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetone or N,N-Dimethylformamide (DMF)
- Dichloromethane or Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (1 equivalent) in acetone or DMF in a round-bottom flask.
- Add an excess of anhydrous potassium carbonate (e.g., 2-3 equivalents).
- To the stirred suspension, add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise at room temperature.

- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.
- The product can be further purified by column chromatography on silica gel if necessary.

Spectral Data

While specific spectral data in the form of peak lists or high-resolution images are not readily available in public databases, typical spectral characteristics can be inferred from the structure of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

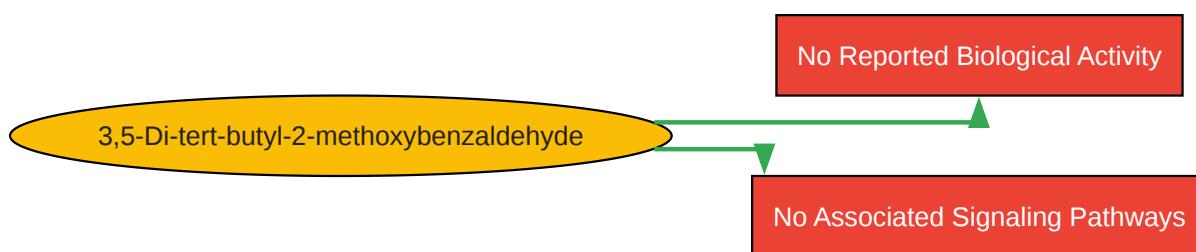
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show singlets for the protons of the two tert-butyl groups, a singlet for the methoxy group protons, two singlets or an AB quartet for the aromatic protons, and a singlet for the aldehyde proton.

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, the methoxy carbon, the aromatic carbons (both substituted and unsubstituted), and the carbonyl carbon of the aldehyde group.

IR Spectroscopy: The infrared (IR) spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations for the alkyl and aromatic groups, and C-O stretching vibrations for the methoxy group.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published scientific literature detailing any specific biological activities or involvement in signaling pathways for **3,5-Di-tert-butyl-2-methoxybenzaldehyde**. The biological studies available for structurally similar compounds, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, have indicated potential anticancer and antibacterial properties. However, these findings cannot be directly extrapolated to the methoxy derivative.



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Caption: Current status of biological data for **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

Conclusion

3,5-Di-tert-butyl-2-methoxybenzaldehyde is a well-defined chemical entity with established physical and chemical properties. Its synthesis is achievable through a straightforward two-step process from commercially available starting materials. While its structural similarity to other biologically active benzaldehydes might suggest potential for pharmacological investigation, there is currently a lack of data in this area. This technical guide serves as a comprehensive summary of the existing knowledge on this compound and highlights the need for further research to explore its potential biological functions and applications in drug discovery and development.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152259#physical-and-chemical-properties-of-3-5-di-tert-butyl-2-methoxybenzaldehyde]

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